1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is known to have a significant impact on the regulation of blood glucose levels in individuals with diabetes.
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects on glucose homeostasis. DPP-4 inhibitors have been shown to improve insulin secretion, increase insulin sensitivity, and decrease glucagon secretion. These effects lead to a decrease in blood glucose levels and an improvement in glucose tolerance.
実験室実験の利点と制限
The advantages of using 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments include its specificity for DPP-4 inhibition and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the research and development of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. These include the development of more potent and selective DPP-4 inhibitors, the investigation of the long-term effects of DPP-4 inhibition on glucose homeostasis and other physiological processes, and the exploration of the potential therapeutic applications of DPP-4 inhibitors in other disease states. Additionally, the use of DPP-4 inhibitors in combination with other glucose-lowering agents may provide a more effective treatment strategy for individuals with diabetes.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes. DPP-4 inhibitors are known to improve glucose homeostasis by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion and suppressing glucagon secretion, which leads to a decrease in blood glucose levels.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(10-11-17-8-6-5-7-9-17)22-19(24)18-12-14-23(15-13-18)20(25)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMVCLQRKKKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。